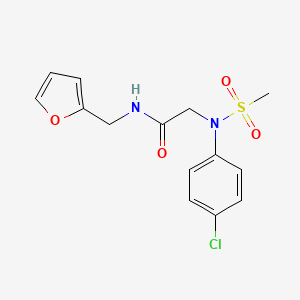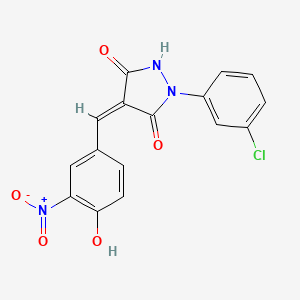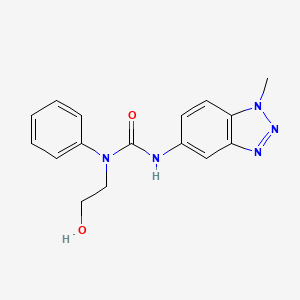![molecular formula C18H16N2O2 B5158374 N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide, commonly known as HQPA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. HQPA is a chelating agent that has been found to have strong affinity for metals such as copper, iron, and zinc. This property has led to the exploration of HQPA's potential as a therapeutic agent for various diseases, as well as its use in various laboratory experiments.
作用机制
HQPA's mechanism of action is based on its ability to chelate metals such as copper, iron, and zinc. By binding to these metals, HQPA can prevent them from interacting with other molecules in the body and thus inhibit their harmful effects. In addition, HQPA has been found to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HQPA has been found to have a number of biochemical and physiological effects. In addition to its chelating and antioxidant properties, HQPA has been found to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for various diseases. HQPA has also been found to be relatively non-toxic, which is an important consideration for its potential use in humans.
实验室实验的优点和局限性
HQPA's strong affinity for metals such as copper, iron, and zinc makes it a valuable tool for various laboratory experiments. Its ability to chelate these metals allows for the isolation and analysis of metal-containing molecules, which is important for understanding their biological functions. However, HQPA's specificity for certain metals can also be a limitation, as it may not be effective for isolating or analyzing other metal-containing molecules.
未来方向
There are several future directions for research on HQPA. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosages and administration routes for HQPA in these contexts. Another area of interest is the development of new synthesis methods for HQPA, which may improve its purity and yield. Finally, there is a need for further studies on the biochemical and physiological effects of HQPA, particularly with regard to its interactions with other molecules in the body.
合成方法
HQPA can be synthesized through a number of methods, including the reaction of 8-hydroxyquinoline with benzyl chloride, followed by the addition of acetic anhydride. Another method involves the reaction of 8-hydroxyquinoline with phenylacetic acid, followed by the addition of benzyl chloride and acetic anhydride. Both methods result in the formation of HQPA as a white crystalline powder.
科学研究应用
HQPA has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research involves its use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HQPA has been found to have a strong affinity for metals such as copper, which are known to play a role in the development of these diseases. By chelating these metals, HQPA has the potential to inhibit their harmful effects and thus alleviate the symptoms of these diseases.
属性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)20-16(13-6-3-2-4-7-13)15-10-9-14-8-5-11-19-17(14)18(15)22/h2-11,16,22H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNRIRFHSGXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)

![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)


![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)